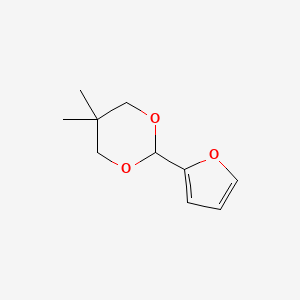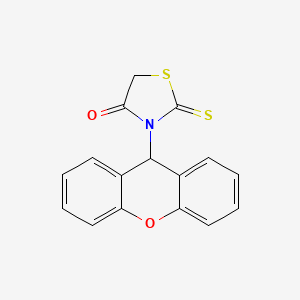
Thiazolidin-4-one, 3-(9H-xanthen-9-yl)-2-thioxo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiazolidin-4-one, 3-(9H-xanthen-9-yl)-2-thioxo- is a heterocyclic compound that features a thiazolidine ring fused with a xanthene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Thiazolidin-4-one, 3-(9H-xanthen-9-yl)-2-thioxo- typically involves the condensation of appropriate xanthene derivatives with thiazolidine-4-one precursors under controlled conditions. Common reagents used in the synthesis include aldehydes, amines, and sulfur sources. The reaction conditions often involve heating and the use of catalysts to facilitate the formation of the thiazolidine ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Thiazolidin-4-one, 3-(9H-xanthen-9-yl)-2-thioxo- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazolidine ring.
Applications De Recherche Scientifique
Thiazolidin-4-one, 3-(9H-xanthen-9-yl)-2-thioxo- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits biological activity, making it a candidate for drug discovery and development.
Medicine: It has potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties.
Industry: The compound is used in the development of materials with specific properties, such as dyes and polymers.
Mécanisme D'action
The mechanism of action of Thiazolidin-4-one, 3-(9H-xanthen-9-yl)-2-thioxo- involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could involve the induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazolidin-4-one derivatives: These compounds share the thiazolidine ring structure but differ in their substituents.
Xanthene derivatives: Compounds with the xanthene moiety but different functional groups attached.
Uniqueness
Thiazolidin-4-one, 3-(9H-xanthen-9-yl)-2-thioxo- is unique due to the combination of the thiazolidine and xanthene structures, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, distinguishing it from other thiazolidin-4-one or xanthene derivatives.
Propriétés
Numéro CAS |
6319-51-3 |
|---|---|
Formule moléculaire |
C16H11NO2S2 |
Poids moléculaire |
313.4 g/mol |
Nom IUPAC |
2-sulfanylidene-3-(9H-xanthen-9-yl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H11NO2S2/c18-14-9-21-16(20)17(14)15-10-5-1-3-7-12(10)19-13-8-4-2-6-11(13)15/h1-8,15H,9H2 |
Clé InChI |
HJXNREFULSQTKX-UHFFFAOYSA-N |
SMILES canonique |
C1C(=O)N(C(=S)S1)C2C3=CC=CC=C3OC4=CC=CC=C24 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-(2,5-Dichlorophenyl)sulfanylpropyl]piperazine](/img/structure/B14743776.png)
![[1-(Dibutylamino)-1-oxopropan-2-yl] acetate](/img/structure/B14743777.png)
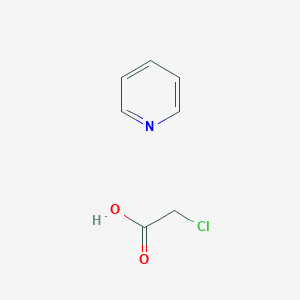
![1H-Pyrrolo[1,2-a]imidazole](/img/structure/B14743785.png)
![7,8,9-Trioxabicyclo[4.2.1]nonane](/img/structure/B14743790.png)
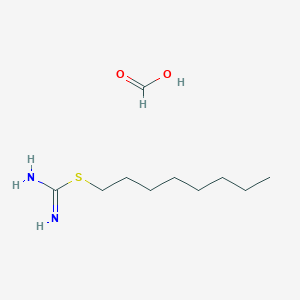
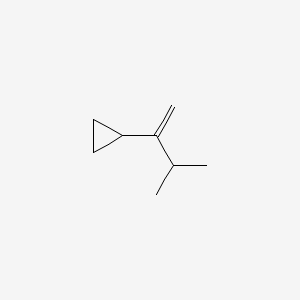
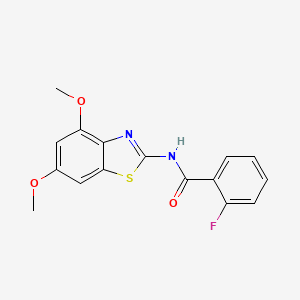


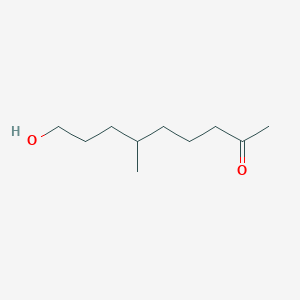
![(2-Chlorophenyl)[2-(naphthalen-1-ylmethyl)phenyl]methanone](/img/structure/B14743831.png)
